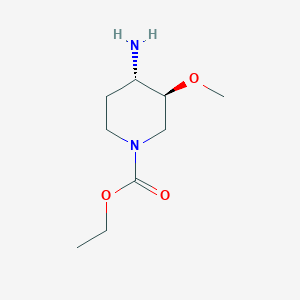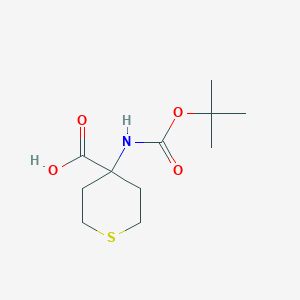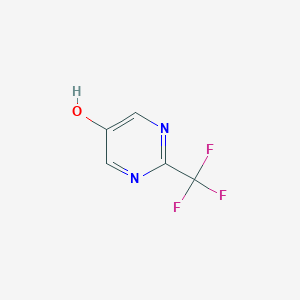
chlorovulone II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorovulone II is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. It is a chlorinated derivative of vulone, which is a naturally occurring compound found in some plants. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Antiviral Research
Recent studies have highlighted the potential benefits of chloroquine-related compounds, such as Chlorovulone II, in antiviral research. A notable application is in the treatment of viral infections like COVID-19. Researchers have been investigating the efficacy of chloroquine in limiting the replication of viruses, including SARS-CoV-2, the virus causing COVID-19 (Touret & de Lamballerie, 2020), (Devaux, Rolain, Colson & Raoult, 2020).
Photosynthesis and Plant Physiology
Chlorophyll fluorescence, closely related to chloroquine compounds, is used in the study of photosystem II (PSII) activity in plants. This is a vital technique in understanding photosynthetic mechanisms and how plants respond to environmental changes (Murchie & Lawson, 2013).
Cytotoxic Activity
Research has revealed that compounds like this compound show promising cytotoxic activity against certain cancer cells. This suggests potential applications in cancer research and treatment (Shen et al., 2004).
Environmental Monitoring
Chlorophyll-a concentration estimation in water bodies using satellite data is another area where chloroquine-related research is relevant. This is crucial for managing aquatic ecosystems and understanding environmental impacts (Moses et al., 2009).
Phototreatment in Dermatology
The derivatives of chlorophyll, similar to chloroquine compounds, are used in photodynamic therapy for treating skin diseases. This indicates a potential application of this compound in dermatological treatments (de Annunzio et al., 2019).
Propiedades
Número CAS |
100295-80-5 |
|---|---|
Fórmula molecular |
C21H29ClO4 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
methyl (E,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |
Clave InChI |
CTIZPKYMYVPNGA-WSLYZSCVSA-N |
SMILES isomérico |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
SMILES canónico |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



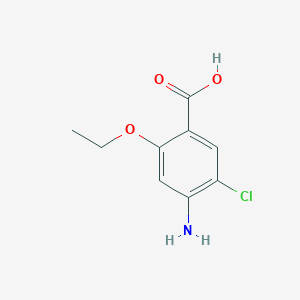
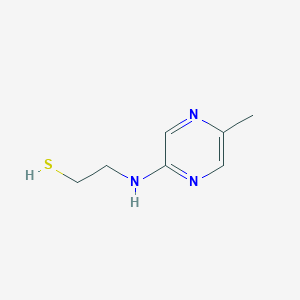

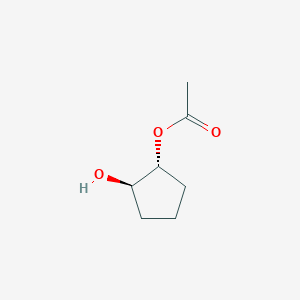
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
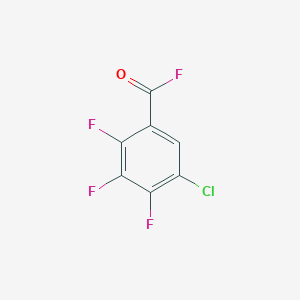
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
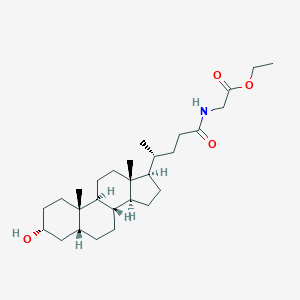

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
